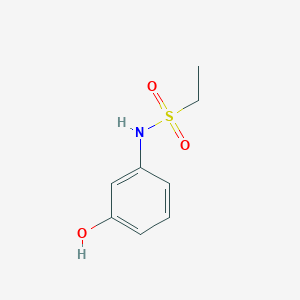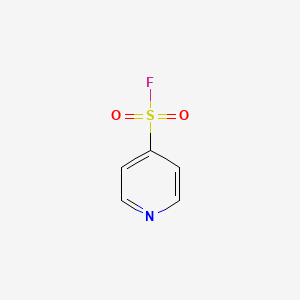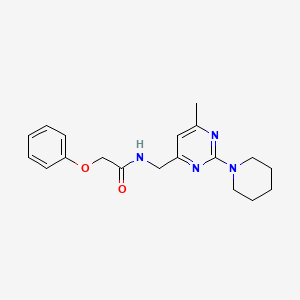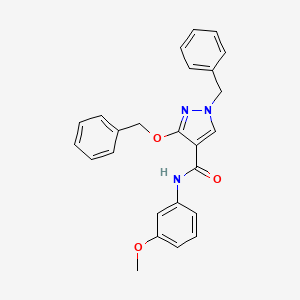
N-((5-cyclopropylpyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropylpyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is known to be involved in the regulation of immune responses and is found on various immune cells. CPI-444 has been shown to have potential therapeutic applications in cancer and other diseases.
Aplicaciones Científicas De Investigación
Efficient Synthesis and Potential Antagonist Applications
An efficient synthesis method for related compounds demonstrates the chemical versatility and potential for developing receptor antagonists. For example, Hirokawa, Horikawa, and Kato (2000) describe an efficient synthesis process for a compound with applications as a dopamine and serotonin receptor antagonist Chemical & Pharmaceutical Bulletin.
Antitumor and DNA Interaction
Compounds with cyclopropyl and indole moieties, similar to N-((5-cyclopropylpyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide, have been investigated for their antitumor properties and mechanisms of action. Składanowski, Koba, and Konopa (2001) found that a cyclopropylpyrroloindole antibiotic forms covalent DNA cross-links in tumor cells, suggesting a potential mechanism for cytotoxic activity Biochemical Pharmacology.
Bioreductive Anticancer Agents
Research into novel bioreductive anticancer agents has led to the synthesis of compounds with structural features similar to N-((5-cyclopropylpyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide. Cotterill et al. (1994) synthesized indolequinones, showing potential for targeting hypoxic tumor cells, a critical aspect of cancer therapy Journal of Medicinal Chemistry.
Propiedades
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-16-5-4-14-7-18(22-17(14)8-16)19(23)21-10-12-6-15(11-20-9-12)13-2-3-13/h4-9,11,13,22H,2-3,10H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQSDKIBKIZCNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2387296.png)
![methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2387297.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2387300.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2387303.png)
![1-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2387304.png)
![3-benzyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2387305.png)
![2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide](/img/structure/B2387306.png)


